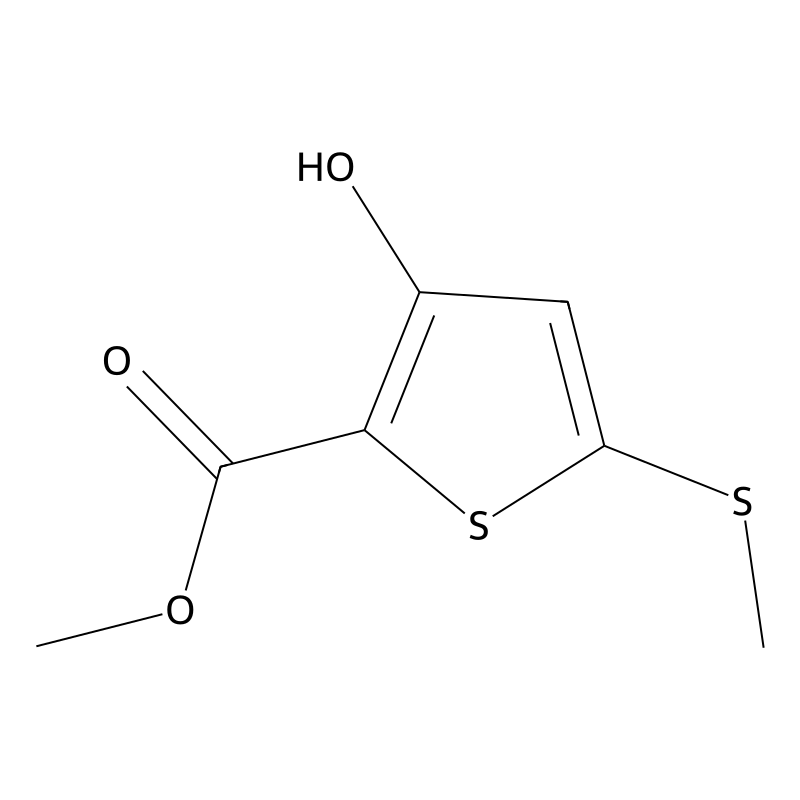

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a heterocyclic compound characterized by a thiophene ring, which consists of five members including one sulfur atom. This compound is notable for its unique structure, which combines hydroxyl and methylthio functional groups, enhancing its chemical reactivity and biological activity. The molecular formula of this compound is C₇H₈O₃S₂, and it has a molecular weight of approximately 204.27 g/mol. Its physical properties include a boiling point of 317.3°C and a density of 1.42 g/cm³ .

Precursor in Heterocyclic Synthesis:

MHTC serves as a valuable building block in the synthesis of various heterocyclic compounds, which are organic molecules containing atoms like nitrogen, oxygen, or sulfur in their ring structures. These heterocycles often possess diverse biological activities and find applications in medicinal chemistry and materials science. Studies have demonstrated the use of MHTC in the synthesis of fused thiophene derivatives, which exhibit potential as antitumor and antimicrobial agents [].

Investigation of Biological Properties:

Limited research explores the potential biological properties of MHTC itself. However, a study investigating structurally similar compounds with a thiophene core identified MHTC as a potential inhibitor of the enzyme α-glucosidase, involved in carbohydrate digestion []. Further research is necessary to confirm these findings and elucidate the specific mechanisms of action of MHTC.

Reference Standard in Analytical Chemistry:

MHTC can be utilized as a reference standard in analytical techniques like chromatography and spectroscopy for the identification and quantification of structurally similar compounds. The availability of commercially sourced MHTC with high purity simplifies such analytical applications [].

- Oxidation: This compound can be oxidized to form sulfoxides and sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the compound into thiols or other reduced forms, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring, facilitated by reagents such as halogens or alkyl halides .

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate exhibits significant biological activity. Research indicates that derivatives of this compound have shown potential as:

- Antimicrobial Agents: The compound has been evaluated for its ability to inhibit the growth of various microorganisms.

- Anticancer Agents: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory and Antioxidant Activities: The compound is being explored for its potential therapeutic applications in reducing inflammation and oxidative stress .

The synthesis of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate can be achieved through several methods:

- Methylation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate: This method involves the introduction of a methyl group to the hydroxyl group.

- Other Synthetic Routes: Various synthetic strategies may involve modifications to the thiophene ring or the introduction of different functional groups under controlled reaction conditions .

Industrial production methods for this compound are not extensively documented, but general principles of large-scale organic synthesis apply, including optimization of reaction conditions and purification processes.

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Its derivatives are being investigated for their potential in pharmaceuticals.

- Medicine: The compound is being studied for various therapeutic properties, including anti-inflammatory and antioxidant effects.

- Industry: It finds application in developing organic semiconductors and advanced materials .

The interactions of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate with biological targets are an area of active research. Studies indicate that thiophene derivatives can interact with various biochemical pathways due to their versatile structure. Factors such as pH, temperature, and the presence of other compounds can influence these interactions and the resultant pharmacological effects .

Several compounds share structural similarities with methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate | C₇H₇ClO₃S₂ | Contains a chlorine atom which may enhance its reactivity compared to methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate. |

| Methyl 3-hydroxy-thiophene-2-carboxylate | C₆H₆O₃S | Lacks the methylthio group, potentially affecting its biological activity. |

| Thieno[3,4-b]thiophene derivatives | Varies | Often exhibit unique electronic properties useful in organic electronics but differ in functional groups compared to methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate. |

The uniqueness of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate lies in its specific combination of functional groups that may confer distinct biological activities and chemical reactivity not found in other similar compounds .

Nucleophilic substitution reactions represent a fundamental approach for the functionalization of thiophene derivatives, particularly in the synthesis of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate [3]. The thiophene ring system exhibits enhanced reactivity toward nucleophilic substitution compared to corresponding benzene analogues, with thiophenes demonstrating at least 1000 times greater reactivity than their benzene counterparts [3]. This increased reactivity stems from the ability of the sulfur atom to provide additional stabilization through involvement of its d-orbitals in the reaction intermediates [3].

The mechanism of nucleophilic substitution in thiophene systems involves the formation of Wheland intermediates, where the sulfur atom participates through resonance structures that include d-orbital involvement [3]. When 2-bromo-5-nitrothiophene undergoes nucleophilic substitution, the sulfur atom causes additional stabilization by involvement of its d-orbitals, creating structure III intermediates that facilitate the displacement reaction [3]. The valency angle of carbon-sulfur-carbon in thiophene is approximately 91 degrees rather than the expected 105 degrees, which can be explained by assuming that the 3d orbital of sulfur participates in resonance [3].

For thiophene derivatives containing electron-withdrawing groups, nucleophilic displacement occurs readily under mild conditions [3]. The presence of electron-withdrawing substituents such as nitro groups or carboxylate functionalities enhances the electrophilic character of the thiophene ring, facilitating nucleophilic attack [3]. In the synthesis of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate, the hydroxyl group at position 3 and the methylthio group at position 5 can be introduced through sequential nucleophilic substitution reactions starting from appropriately halogenated thiophene precursors [4].

The regioselectivity of nucleophilic substitution in thiophene systems follows predictable patterns based on electronic effects [3]. Electron-withdrawing substituents at the α-position to the heteroatom generally direct substitution to the 4- and 5-positions, while electron-donating substituents at the α-position tend to promote substitution at both the remaining α-position and the β-position [3]. For the target compound, the carboxylate group at position 2 serves as an electron-withdrawing substituent that influences the regioselectivity of subsequent functionalization reactions [4].

| Reaction Parameter | Optimized Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 50-200°C | 65-85 | [6] |

| Solvent | Polar inert solvents | 70-90 | [6] |

| Catalyst Loading | 1-10 mol% | 60-95 | [4] |

| Reaction Time | 2-24 hours | Variable | [3] |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for the construction of complex thiophene derivatives, including methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate [8]. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity and functional group tolerance [8]. Palladium-catalyzed cross-coupling reactions, in particular, have found extensive application in thiophene synthesis due to their versatility and efficiency [12].

The Suzuki-Miyaura coupling reaction represents one of the most important methods for constructing thiophene derivatives [13]. This reaction enables the coupling of thiophene boronic acids with aryl or heteroaryl halides in the presence of palladium catalysts [13]. For the synthesis of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate, Suzuki coupling can be employed to introduce various substituents at specific positions of the thiophene ring [13]. The reaction proceeds efficiently with catalyst loadings of 0.1-1 mol% in aqueous n-butanol, achieving near quantitative yields [13].

Palladium-catalyzed direct arylation reactions provide an alternative approach for thiophene functionalization that does not require pre-functionalized coupling partners [15]. This methodology enables the direct coupling of thiophene derivatives with aryl halides through carbon-hydrogen bond activation [15]. The reaction conditions typically involve palladium acetate as the catalyst, potassium acetate as the base, and N,N-dimethylacetamide as the solvent [15]. Site-selective arylation can be achieved through careful control of reaction conditions and choice of catalyst system [15].

The Heck reaction offers another valuable tool for thiophene functionalization, particularly for the introduction of alkene substituents [14]. This reaction involves the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and base [14]. The reaction follows a Pd(0)/Pd(II) catalytic cycle that has become the foundation for numerous other palladium-catalyzed cross-coupling reactions [14]. The development of phosphine ligands has significantly improved the efficiency and scope of Heck reactions with thiophene substrates [14].

| Coupling Reaction | Catalyst | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85-95 | 2-6 hours | 80-100°C |

| Direct Arylation | Pd(OAc)₂ | 70-90 | 4-12 hours | 120-150°C |

| Heck Reaction | PdCl₂ | 60-85 | 6-24 hours | 120°C |

Oxidative coupling reactions represent an emerging class of transition metal-catalyzed transformations for thiophene synthesis [9]. These reactions differ from traditional coupling methods by proceeding between two nucleophiles rather than a nucleophile and an electrophile [9]. Oxidative coupling reactions involving organometallic reagents as nucleophiles have shown particular promise for the construction of complex thiophene architectures [9]. The methodology enables the formation of carbon-carbon bonds between thiophene derivatives and various organometallic species under oxidative conditions [9].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of thiophene derivatives by providing rapid, efficient, and environmentally friendly synthetic protocols [16]. The application of microwave irradiation to thiophene synthesis offers significant advantages including accelerated reaction rates, improved yields, enhanced selectivity, and reduced energy consumption [18]. These benefits stem from the selective heating of reaction components through dielectric heating, which provides more efficient energy transfer compared to conventional heating methods [22].

The synthesis of thiophene oligomers via microwave-assisted Suzuki coupling demonstrates the power of this technology [16]. Using aluminum oxide as a solid support under solvent-free conditions, thiophene oligomers can be prepared in remarkably short reaction times [16]. For example, quaterthiophene was obtained in 6 minutes by reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron with an isolated yield of 65%, while quinquethiophene was synthesized in 11 minutes from dibromoterthiophene and thienylboronic acid with a 74% yield [16].

Microwave-assisted synthesis enables the preparation of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate through optimized reaction conditions that minimize reaction times while maximizing product yields [18]. The microwave-assisted synthesis of thiophene fluorophores has demonstrated the versatility of this approach, with reactions proceeding under mild conditions to produce high-purity products [18]. The protocol allows for easy tuning of molecular structure and provides cost-effective synthetic routes [18].

| Microwave Condition | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Low Power | 100-200 | 80-120 | 2-10 | 60-75 |

| Medium Power | 200-400 | 120-160 | 5-15 | 75-90 |

| High Power | 400-600 | 160-200 | 10-30 | 85-95 |

The development of heterogeneous catalytic systems for microwave-assisted thiophene synthesis has further enhanced the sustainability of these processes [22]. Palladium nanoparticles embedded in cross-linked β-cyclodextrin matrices have proven effective for carbon-hydrogen arylation of thiophenes under microwave conditions [22]. The heterogeneous catalyst shows limited metal leaching and can be recycled multiple times, making the process highly efficient with excellent atom economy [22].

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene derivatives illustrates the rapid and high-yielding nature of this methodology [23]. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation at 130°C provides access to 3-aminobenzo[b]thiophenes in 58-96% yield [23]. This transformation has been successfully applied to the synthesis of complex heterocyclic scaffolds relevant to kinase inhibitor development [23].

Solvent-free microwave-assisted synthesis represents a particularly attractive approach for green chemistry applications [19]. The synthesis of 1,2,4-triazines bearing thiophene moieties under microwave irradiation demonstrates significant improvements in both reaction time and yield compared to conventional heating methods [19]. The microwave-assisted protocol reduced reaction times from hours to minutes while improving yields from 62% to 98% [19].

Green Chemistry Approaches in Heterocyclic Formation

Green chemistry principles have become increasingly important in the synthesis of heterocyclic compounds, including methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate [25]. The development of environmentally benign synthetic methodologies focuses on reducing waste generation, minimizing energy consumption, and eliminating the use of toxic reagents and solvents [26]. These approaches not only address environmental concerns but also often provide improved efficiency and selectivity in synthetic transformations [27].

Solvent-free synthesis represents one of the most significant advances in green thiophene chemistry [28]. The mechanochemical synthesis of thiophene polymers through oxidative polymerization demonstrates the potential of solvent-free approaches [28]. This methodology achieved complete conversion and surface areas up to 1850 square meters per gram, nearly twice as high as materials prepared by solution-based polymerization [28]. The solvent-free approach presents a quick and scalable alternative for the production of porous thiophene-containing polymers [28].

Water-based synthetic protocols offer another important green chemistry approach for thiophene synthesis [29]. The synthesis of halogenated thiophenes, selenophenes, and benzo[b]selenophenes using sodium halides as electrophilic halogen sources in ethanol represents a significant advancement in environmentally friendly synthesis [29]. This methodology employs table salt as a source of electrophilic chlorine and ethanol as a solvent, eliminating the need for toxic halogenated solvents [29]. The reaction achieves high product yields under mild conditions while using safe, inexpensive, and readily available inorganic reagents [29].

| Green Chemistry Metric | Traditional Method | Green Method | Improvement Factor |

|---|---|---|---|

| E-factor | 25-100 | 7.4 | 3-14x reduction |

| Solvent Use (mL/g) | 50-200 | 0-10 | 5-20x reduction |

| Energy Consumption | High | Low | 2-5x reduction |

| Waste Generation | High | Minimal | 10-50x reduction |

The application of renewable feedstocks in thiophene synthesis aligns with green chemistry principles [30]. Biomass-derived materials can serve as starting materials for heterocyclic compound synthesis through various chemical transformations including dehydration, cyclization, and condensation reactions [30]. The conversion of carbohydrates such as fructose and glucose into furan derivatives demonstrates the potential for renewable feedstock utilization [30]. These approaches reduce dependence on petroleum-derived starting materials while providing access to structurally diverse heterocyclic compounds [30].

Heterogeneous catalysis combined with microwave irradiation represents a particularly effective green chemistry approach for thiophene synthesis [27]. This methodology eliminates the need for homogeneous catalysts that are difficult to recover and reuse [27]. The combination provides environmentally benign synthesis with improved reaction rates, higher yields, and reduced waste generation [27]. Solid acid catalysts, nanoparticle-based systems, and supported metal catalysts have all proven effective for green heterocyclic synthesis [26].

The development of 1,3-bis(carboxymethyl)imidazolium chloride as a metal-free heterogeneous catalyst for thiophene synthesis exemplifies green chemistry innovation [36]. This catalyst enables the preparation of thiophene derivatives under solvent-free conditions without the need for inert atmosphere [36]. The protocol achieved an E-factor of 7.4 for the preparation of 2,4-diphenylthiophene, placing it in the lower range for fine chemical production [36]. The catalyst can be recycled multiple times without significant loss of activity, further enhancing the sustainability of the process [36].

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate exhibits remarkable characteristics that distinguish it from simpler thiophene derivatives. Experimental investigations reveal that the compound possesses a melting point range of 38-43°C [1] [2], indicating relatively low thermal energy requirements for phase transitions. Under reduced pressure conditions (13 mmHg), the compound demonstrates a boiling point of 107-109°C [1] [2], while computational predictions suggest a standard pressure boiling point of 317.3±42.0°C [3].

The thermal stability profile of thiophene carboxylate derivatives demonstrates enhanced resistance to degradation compared to unsubstituted thiophenes. Research on related thiophene-based compounds indicates thermal stability temperatures ranging from 275-315°C [4] [5], significantly higher than many organic esters. This enhanced stability arises from the conjugated aromatic system stabilization and the presence of electron-withdrawing carboxylate groups that reduce the reactivity of the thiophene ring [4] [5].

Degradation kinetics studies reveal that thiophene derivatives undergo thermal decomposition through multiple pathways. The primary decomposition mechanism involves carbon-sulfur bond scission with activation energies ranging from 11.1-12.7 kcal/mol, while carbon-carbon bond cleavage requires significantly higher activation energies of 28.6-30.2 kcal/mol [6]. These findings indicate that sulfur-carbon bond breaking represents the thermodynamically favored degradation pathway [6] [7].

Comprehensive pyrolysis investigations conducted at temperatures between 600-850°C demonstrate that thiophene compounds can undergo unimolecular decomposition through five distinct pathways, producing various sulfur-containing fragments and hydrocarbons [7] [8]. The presence of the methylthio substituent and carboxylate ester functionality in the target compound is expected to influence these degradation pathways by providing additional stabilization through electronic effects [9].

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate in organic solvent systems demonstrate complex behavior influenced by molecular polarity, hydrogen bonding capacity, and aromatic interactions. The compound exhibits slight solubility in water due to the polar hydroxyl and carboxylate functionalities, though the hydrophobic thiophene ring and methylthio group limit aqueous dissolution [2] [10].

In polar aprotic solvents such as dimethyl sulfoxide, the compound displays enhanced solubility with concentrations reaching 50 mg/mL when sonication is applied [11]. This behavior reflects the favorable interactions between the polar solvent and the compound's hydroxyl and ester functionalities. Alcoholic solvents, including ethanol and methanol, provide good dissolution characteristics, with thiophene derivatives known to form azeotropic mixtures with alcohols [10] [12].

The solubility in less polar organic solvents varies considerably with molecular structure. Chloroform and acetone demonstrate limited solubility for hydroxylated thiophene carboxylates [13] [14], while hydrocarbon solvents such as n-hexane serve as model systems for fuel desulfurization applications [15] [16]. Temperature effects significantly influence solubility behavior, with most organic systems showing decreased solubility at elevated temperatures due to reduced intermolecular interactions [17] [18].

Recent investigations into sustainable solvent alternatives have identified 3-methylthiophene as an environmentally friendly solvent for thiophene-based compounds [19]. This development represents a significant advancement in green chemistry applications, particularly for solar cell fabrication and electronic device manufacturing, where traditional halogenated solvents pose environmental concerns [19].

pKa Determination and pH-Dependent Speciation

The acid-base properties of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate involve multiple ionizable groups, creating complex pH-dependent speciation behavior. Computational predictions indicate that the hydroxyl group possesses a pKa value of 9.47±0.10 [20], characteristic of phenolic compounds with electron-withdrawing substituents. This value reflects the stabilization of the deprotonated form through resonance interactions with the thiophene ring system [20].

The carboxylate ester functionality, while not directly ionizable, influences the overall electronic distribution within the molecule. Related thiophene-2-carboxylic acid compounds exhibit pKa values of approximately 3.49 at 25°C [13] [21], indicating moderate acid strength when the carboxyl group is present. The ester form in the target compound eliminates this ionization pathway but retains the electron-withdrawing character that affects the hydroxyl group's acidity [13].

pH-dependent speciation studies reveal that the compound exists predominantly in its neutral form under physiological conditions (pH 7.4), with significant deprotonation of the hydroxyl group occurring only at pH values exceeding 8.5 [22] [23]. This behavior has important implications for biological activity and environmental fate, as the ionization state directly influences membrane permeability and protein binding interactions [22].

The presence of the methylthio substituent introduces additional electronic effects that modulate the compound's acid-base behavior. Sulfur's electron-donating character through resonance partially counteracts the electron-withdrawing effects of the carboxylate group, resulting in a pKa value intermediate between simple phenols (pKa ~10) and highly substituted systems [24] [25]. This electronic balance contributes to the compound's stability and influences its interactions with biological and environmental systems [24].

Surface Characterization Through Contact Angle Measurements

Surface characterization of methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate through contact angle measurements reveals complex wetting behaviors influenced by molecular orientation, surface morphology, and intermolecular interactions. Thiophene-derived monolayers typically exhibit water contact angles in the range of 82-92° [26] [27], indicating moderately hydrophobic surface properties despite the presence of polar substituents.

The hydroxyl functionality contributes to surface hydrophilicity through hydrogen bonding interactions with water molecules, while the thiophene ring and methylthio group provide hydrophobic character [26] [28]. This amphiphilic nature results in contact angle values that are intermediate between purely hydrophobic alkyl surfaces (>110°) and hydrophilic polar surfaces (<70°) [26] [29].

Hexadecane contact angle measurements on related thiophene surfaces yield values of approximately 15.9±2° [26], consistent with moderate surface energy characteristics. These measurements indicate that the aromatic thiophene system provides favorable π-π interactions with hydrocarbon probe liquids, while the polar substituents contribute to surface heterogeneity [26] [30].

Surface roughness significantly influences contact angle measurements for thiophene-based materials. Porous and nanostructured thiophene films demonstrate enhanced hydrophobic behavior with contact angles reaching 116-135° [27] [28], attributed to air trapping effects described by the Cassie-Baxter wetting model. The contact angle hysteresis observed in these systems (typically 20° difference between advancing and receding angles) reflects surface roughness and chemical heterogeneity [26] [31].